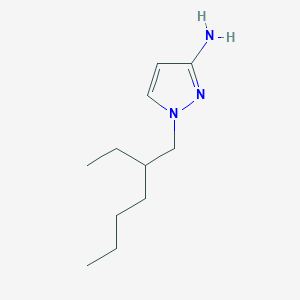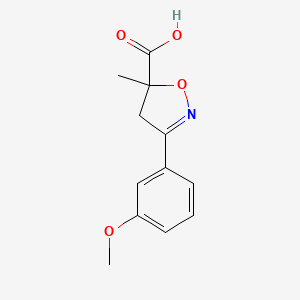
1-Bromo-2-cyclopropylethyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-cyclopropylethyne is an organic compound with the molecular formula C5H5Br. It belongs to the class of alkynes and is characterized by the presence of a cyclopropyl group, a carbon-carbon triple bond, and a bromine atom. This compound is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
1-Bromo-2-cyclopropylethyne can be synthesized through several synthetic routes. One common method involves the bromination of 2-cyclopropylethyne using bromine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the selective addition of the bromine atom to the alkyne group. Industrial production methods may involve large-scale bromination reactions with optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
1-Bromo-2-cyclopropylethyne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclopropylethynes.
Addition Reactions: The carbon-carbon triple bond can undergo addition reactions with various reagents, such as hydrogen halides or halogens, resulting in the formation of dihalogenated or halogenated products.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of carboxylic acids or ketones.
Common reagents and conditions used in these reactions include bromine, hydrogen halides, strong oxidizing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-2-cyclopropylethyne has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Research: The compound is used in the study of biological processes and pathways, including enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-cyclopropylethyne involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The bromine atom and the carbon-carbon triple bond play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-Bromo-2-cyclopropylethyne can be compared with other similar compounds, such as:
2-Bromo-1-cyclopropylethyne: Similar in structure but with the bromine atom attached to a different carbon atom.
1-Bromo-2-propylethyne: Similar in structure but with a propyl group instead of a cyclopropyl group.
1-Chloro-2-cyclopropylethyne: Similar in structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of a cyclopropyl group, a carbon-carbon triple bond, and a bromine atom, which imparts distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
2-bromoethynylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br/c6-4-3-5-1-2-5/h5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENOXKYUOKUMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














